N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
While the specific mechanism of action for “N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide” is not available, thiazole compounds are known to have various biological activities. For instance, some thiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Safety and Hazards
While the specific safety and hazards information for “N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide” is not available, a related compound, “tert-Butyl (4- (hydroxymethyl)thiazol-2-yl)carbamate”, has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Sulfonylation: The sulfonyl group can be introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated thiazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-nitrobenzenesulfonyl)propanamide
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide is unique due to the presence of the methyl group on the benzene ring, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12-5-7-13(8-6-12)24(21,22)10-9-15(20)19-16-18-14(11-23-16)17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQAJKJWKLBNJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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